Cnidicin

Description

Structure

3D Structure

Properties

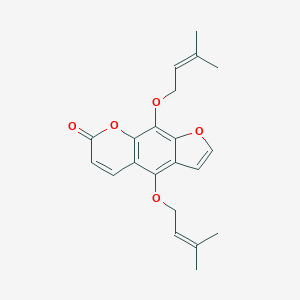

IUPAC Name |

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Cnidicin: Botanical Origin, Extraction, and Pharmacological Properties

Introduction

Cnidicin is a naturally occurring coumarin, a class of benzopyrone compounds known for their significant pharmacological activities. As a member of the furanocoumarin subclass, this compound has garnered considerable attention within the scientific community for its potential therapeutic applications. This guide provides an in-depth exploration of this compound, beginning with its botanical origins and proceeding through its physicochemical properties, established extraction and isolation protocols, and a detailed overview of its biological activities. The information herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and practical aspects of this promising phytochemical.

Primary Botanical Sources of this compound

This compound is predominantly isolated from plants belonging to the Apiaceae (or Umbelliferae) family, a group of aromatic flowering plants. The primary and most cited botanical sources for this compound are the roots of various Angelica species.

-

Angelica koreana : The roots of this plant have been identified as a significant source of this compound. Research has focused on this species for the isolation of this compound and related coumarins to investigate their biological effects.[1]

-

Angelica dahurica : This is another well-documented source of this compound. Bioassay-guided fractionation of extracts from the roots of Angelica dahurica has led to the successful isolation of this compound among other active furanocoumarins.[2]

While the name "this compound" might suggest a primary origin from Cnidium species, such as Cnidium monnieri, it is important to note that Cnidium monnieri is more commonly associated with other coumarins like osthole.[3][4][5][6][7] However, the Apiaceae family is rich in coumarins, and the presence of this compound in other related species cannot be entirely ruled out without exhaustive phytochemical analysis.

Physicochemical Properties of this compound

This compound is characterized by a furan ring fused with a benzopyran-2-one core structure. Its specific chemical properties are crucial for its extraction, isolation, and biological activity.

| Property | Value | Source |

| CAS Number | 14348-21-1 | [2] |

| Molecular Formula | C14H14O4 | ChemFaces |

| Molecular Weight | 246.26 g/mol | ChemFaces |

| Compound Class | Furanocoumarin | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Insoluble in water. | [2] |

Extraction and Isolation Protocol

The lipophilic nature of this compound dictates the use of organic solvents for its efficient extraction from plant material. The following protocol is a synthesized methodology based on established bioassay-guided fractionation techniques.[2]

Step-by-Step Methodology

-

Plant Material Preparation : The roots of Angelica koreana or Angelica dahurica are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material is subjected to extraction with a non-polar solvent. Hexane has been shown to be particularly effective in isolating the fraction containing this compound and other furanocoumarins.[2] This can be performed using a Soxhlet apparatus or by maceration with agitation over an extended period.

-

Concentration : The resulting hexane extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : The crude hexane extract is then partitioned. An effective method involves separating it from more polar, water-soluble components.[2]

-

Chromatographic Purification : The enriched non-polar fraction is subjected to further purification using chromatographic techniques. This may involve column chromatography on silica gel, with a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the individual coumarins.

-

Isolation and Identification : Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing pure this compound are pooled, and the solvent is evaporated. The final identification and structural confirmation are typically performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered around its anti-inflammatory, anti-allergic, and anti-proliferative properties.

Anti-inflammatory and Anti-allergic Effects

This compound has shown significant inhibitory effects on key markers of inflammation and allergic responses. It has been found to inhibit the degranulation of mast cells, a critical event in the release of histamine and other inflammatory mediators.[1] Specifically, it inhibits the release of β-hexosaminidase from RBL-2H3 cells.[1]

Furthermore, this compound is a potent inhibitor of nitric oxide (NO) production in activated RAW 264.7 macrophage cells.[1] This effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS).[1]

Mechanism of Anti-inflammatory Action

Caption: this compound's inhibition of nitric oxide production.

Anti-proliferative Activity

Bioassay-guided studies have revealed that this compound exhibits significant anti-proliferative effects against a range of human tumor cell lines in vitro.[2] This activity is particularly noted in the hexane-soluble fraction of Angelica dahurica extracts, where this compound is a key active component.[2]

| Cell Line | Cancer Type | Activity | Source |

| A549 | Non-small cell lung | Significant inhibition | [2] |

| SK-OV-3 | Ovary | Significant inhibition | [2] |

| SK-MEL-2 | Melanoma | Significant inhibition | [2] |

| XF498 | Central Nervous System | Significant inhibition | [2] |

| HCT-15 | Colon | Significant inhibition | [2] |

Conclusion and Future Perspectives

This compound, a furanocoumarin primarily sourced from the roots of Angelica koreana and Angelica dahurica, presents a compelling profile for further pharmacological investigation. Its well-documented anti-inflammatory, anti-allergic, and anti-proliferative activities, coupled with established methods for its extraction and isolation, position it as a valuable lead compound in drug discovery. Future research should focus on elucidating the precise molecular targets of this compound, its in vivo efficacy and safety, and the potential for semi-synthetic modifications to enhance its therapeutic index. The development of sustainable cultivation and harvesting practices for its source plants will also be crucial for its potential translation into clinical applications.

References

-

Ryu, S. Y., Kou, N. Y., Choi, H. S., Ryu, H., Kim, T. S., & Kim, K. M. (2001). This compound, a coumarin, from the root of Angelica koreana, inhibits the degranulation of mast cell and the NO generation in RAW 264.7 cells. Planta medica, 67(2), 172–174. [Link]

-

Wikipedia. (n.d.). Cnidium monnieri. Retrieved from [Link]

-

WebMD. (n.d.). Cnidium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

RxList. (n.d.). Cnidium: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Cnidium. Retrieved from [Link]

-

Bridge Herb. (n.d.). Cnidium Monnieri (Cnidi Fructus) 4oz/113g. Retrieved from [Link]

Sources

- 1. This compound, a coumarin, from the root of Angelica koreana, inhibits the degranulation of mast cell and the NO generation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:14348-21-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 4. Cnidium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Cnidium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. bridgeherbs.com [bridgeherbs.com]

Cnidicin: A Technical Guide to a Furanocoumarin with Therapeutic Potential

Abstract

Cnidicin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest within the scientific and drug development communities. Primarily isolated from plants of the Angelica genus, such as Angelica koreana and Angelica dahurica, it has demonstrated a compelling spectrum of biological activities, including potent anti-inflammatory, anti-allergic, and cytotoxic effects.[1][2] This technical guide provides a comprehensive analysis of this compound's chemical structure, physicochemical properties, and known biological mechanisms. We delve into the molecular pathways it modulates, present quantitative data on its efficacy, and provide detailed, field-proven experimental protocols for its investigation. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one, is classified as a psoralen-type furanocoumarin.[3][4] Its structure features a central psoralen core, which consists of a furan ring fused to a chromenone, substituted with two prenyl ether groups.[4] These structural features are critical to its biological activity and influence its physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14348-21-1 | [2][3] |

| Molecular Formula | C₂₁H₂₂O₅ | [3][5] |

| Molecular Weight | 354.40 g/mol | [2][3] |

| IUPAC Name | 4,9-bis[(3-methylbut-2-en-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one | [4] |

| Synonyms | Kinidilin, Knidicin, 5,8-diprenyloxypsoralen | [3][4][6] |

| Physical Description | Light yellow powder | [3][7] |

| Purity | ≥98% (Commercially available) | [3][8] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage | Store at -20°C in a sealed, dry, and dark environment for long-term stability | [9] |

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While raw spectral data is specific to each sample, the following section describes the expected characteristic signals based on its known structure, providing a reference for researchers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the furanocoumarin core, the vinylic and methyl protons of the two prenyl side chains, and the protons of the furan and pyran rings. The chemical shifts and coupling patterns of these protons are essential for confirming the substitution pattern.

-

¹³C-NMR : The carbon NMR spectrum will display resonances for all 21 carbon atoms. Key signals include the carbonyl carbon of the lactone ring (~160 ppm), aromatic and olefinic carbons, and the aliphatic carbons of the prenyl groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Expected absorption bands include a strong peak for the lactone carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), C=C stretching vibrations for the aromatic and olefinic systems (around 1500-1650 cm⁻¹), and C-O stretching for the ether linkages (around 1000-1300 cm⁻¹).[10]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI-MS), a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ at m/z 355.15 or 377.13, respectively, would confirm the molecular formula C₂₁H₂₂O₅.[11][12]

Extraction and Isolation from Natural Sources

This compound is a secondary metabolite found in the roots of several Angelica species. Its extraction and isolation require a multi-step process designed to separate it from a complex mixture of phytochemicals. The choice of solvents and chromatographic methods is dictated by the lipophilic nature of the furanocoumarin core.

Caption: Generalized workflow for the extraction and isolation of this compound.

Protocol: Solvent-Based Extraction and Chromatographic Isolation

This protocol provides a generalized methodology. The rationale for using solvents of increasing polarity is to first extract nonpolar to moderately polar compounds like this compound, while leaving behind highly polar substances like sugars and proteins.[13][14][15] Reverse-phase (RP) chromatography is effective because it separates compounds based on hydrophobicity, a key feature of this compound.

-

Preparation : Air-dry the roots of Angelica koreana or a related species and grind them into a fine powder to maximize surface area for extraction.

-

Extraction : Macerate the powdered plant material with a nonpolar solvent such as hexane or chloroform at room temperature for 24-48 hours.[14] This step is repeated 3-4 times to ensure exhaustive extraction.

-

Concentration : Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation : Subject the crude extract to medium-pressure liquid chromatography (MPLC) or column chromatography using a reverse-phase (RP-18) silica gel. Elute with a gradient solvent system, such as water-methanol, starting from a high water concentration and gradually increasing the methanol concentration.[15]

-

Monitoring : Collect fractions and monitor them using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification : Pool the this compound-rich fractions and perform final purification using preparative HPLC to obtain the compound with high purity (≥98%).

-

Verification : Confirm the structure and purity of the isolated compound using NMR, MS, and IR spectroscopy as described in Section 2.

Biological Activities and Quantitative Data

This compound's therapeutic potential is rooted in its diverse biological effects, particularly its anti-inflammatory and cytotoxic properties.[1]

Anti-inflammatory and Anti-allergic Activity

This compound has been shown to be a potent inhibitor of key processes in the inflammatory and allergic cascades.[2] Its primary mechanisms in this context are the inhibition of mast cell degranulation and the suppression of nitric oxide (NO) production.[1][9]

-

Inhibition of Mast Cell Degranulation : Mast cells are central to allergic reactions. Upon activation, they release histamine and other inflammatory mediators. This compound effectively inhibits the release of β-hexosaminidase, a marker for mast cell degranulation, from stimulated RBL-2H3 cells.[1][2]

-

Inhibition of Nitric Oxide (NO) Production : In inflammatory conditions, macrophages produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). This overproduction contributes to tissue damage. This compound significantly inhibits NO production in RAW 264.7 macrophage cells by suppressing the expression of iNOS.[1][2]

Cytotoxic Activity

This compound exhibits significant antiproliferative activity against a range of human cancer cell lines in vitro.[2] This suggests its potential as a lead compound for the development of novel anticancer agents. The broad-spectrum activity highlights its ability to interfere with fundamental cellular processes required for cancer cell survival and growth.[5]

Table 2: Quantitative Biological Activity of this compound

| Activity | Cell Line | Parameter | Value | Source(s) |

| NO Production Inhibition | RAW 264.7 (Macrophage) | IC₅₀ | 7.5 µM | [2] |

| Mast Cell Degranulation Inhibition | RBL-2H3 (Basophil) | IC₅₀ | 25 µM | [2] |

| Antiproliferative Activity | A549 (Lung Cancer) | Significant Inhibition | Dose-dependent | [2] |

| Antiproliferative Activity | SK-OV-3 (Ovarian Cancer) | Significant Inhibition | Dose-dependent | [2] |

| Antiproliferative Activity | SK-MEL-2 (Melanoma) | Significant Inhibition | Dose-dependent | [2] |

| Antiproliferative Activity | HCT-15 (Colon Cancer) | Significant Inhibition | Dose-dependent | [2] |

Molecular Mechanisms of Action

Understanding the molecular targets of this compound is crucial for its development as a therapeutic agent. Research suggests that its biological effects are mediated through the modulation of critical intracellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][16]

-

NF-κB Pathway : The NF-κB pathway is a master regulator of inflammation.[16] In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including NOS2 (which codes for iNOS). This compound is proposed to inhibit this pathway, preventing NF-κB activation and subsequent iNOS expression, thereby reducing NO production.[1][16]

-

MAPK Pathway : The MAPK pathway is also involved in regulating the inflammatory response. This compound may modulate this pathway to further suppress the expression of inflammatory mediators.[6]

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides detailed protocols for the key in vitro assays used to characterize this compound's bioactivity.

Protocol: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

-

Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour. The final DMSO concentration should be <0.1%.

-

Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation : Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction :

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Quantification : Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of this compound concentration.

Protocol: β-Hexosaminidase Release Assay

This assay measures mast cell degranulation by quantifying the activity of the released enzyme β-hexosaminidase.

-

Cell Culture : Plate RBL-2H3 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Sensitization : Sensitize the cells with anti-dinitrophenyl (DNP) IgE antibody (0.5 µg/mL) for 24 hours.

-

Washing and Treatment : Wash the cells twice with Siraganian buffer. Then, add 180 µL of buffer containing various concentrations of this compound and incubate for 30 minutes at 37°C.

-

Degranulation Trigger : Trigger degranulation by adding 20 µL of DNP-human serum albumin (HSA) antigen (100 ng/mL). For the negative control, add buffer only.

-

Reaction Termination : After 1 hour of incubation, stop the reaction by placing the plate on ice.

-

Enzyme Assay :

-

Transfer 50 µL of the supernatant to a 96-well plate.

-

Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).

-

Incubate for 1 hour at 37°C.

-

-

Quantification : Stop the reaction by adding 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0). Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the positive control and determine the IC₅₀.

Conclusion and Future Directions

This compound is a furanocoumarin with a well-defined chemical structure and compelling, quantifiable biological activities. Its ability to inhibit inflammatory mediators and suppress cancer cell proliferation through the modulation of key signaling pathways like NF-κB positions it as a strong candidate for further therapeutic development.[1][6]

Future research should focus on several key areas:

-

In Vivo Efficacy : Validating the observed in vitro effects in animal models of inflammation, allergy, and cancer is a critical next step.

-

Pharmacokinetics : Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and dosing requirements.[17][18]

-

Target Deconvolution : Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways will provide a deeper understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) : Synthesizing and testing analogs of this compound could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The comprehensive data presented in this guide provides a solid foundation for these future investigations, paving the way for the potential translation of this compound from a promising natural product into a clinically relevant therapeutic agent.

References

- BenchChem. (2025). This compound: A Potential Therapeutic Agent - A Technical Guide.

- BioCrick. This compound datasheet.

- FooDB. (2010). Showing Compound this compound (FDB015547).

- ChemFaces. This compound | CAS:14348-21-1.

- InvivoChem. This compound | CAS 14348-21-1.

- BenchChem. (2025). Mechanism of Action of Cnidilin: An In-depth Technical Guide.

- BenchChem. (2025). This compound (Standard) | 14348-21-1.

- MySkinRecipes. This compound.

- Sigma-Aldrich. This compound analytical standard | 14348-21-1.

- Sigma-Aldrich. analytical standard - this compound.

- ResearchGate. (n.d.). Protocol for the extraction of cnicin using either an organic solvent or an IL, and for recycling the IL..

- Sigma-Aldrich. This compound analytical standard.

- AdipoGen Life Sciences. This compound | CAS 14348-21-1.

- Real-Gene Labs. This compound [>98%].

-

Davies, C. L., et al. (1978). Pharmacokinetics and concentration-effect relationships of intravenous and oral clonidine. Clinical Pharmacology & Therapeutics, 24(5), 593-600. Retrieved from [Link]

-

Azam, F., et al. (2025). Casticin: A natural flavonoid with promising pharmacological and biological activities. Fitoterapia, 181, 106746. Retrieved from [Link]

-

de la Torre, M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(10), 1221-1236. Retrieved from [Link]

-

Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Retrieved from [Link]

-

Nau, R., Sörgel, F., & Eiffert, H. (2010). Pharmacokinetics and pharmacodynamics of antibiotics in central nervous system infections. Current Opinion in Infectious Diseases, 23(6), 580-586. Retrieved from [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African Journal of Traditional, Complementary, and Alternative Medicines, 8(1), 1-10. Retrieved from [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Lee, S. H., et al. (2012). Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats. Archives of Pharmacal Research, 35(12), 2185-2192. Retrieved from [Link]

-

Wen, P. Y., & Packer, R. J. (2020). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. Cancers, 12(10), 2894. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Zarei, S. M., et al. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Research in Pharmaceutical Sciences, 12(4), 281-286. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS:14348-21-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. biocrick.com [biocrick.com]

- 4. Showing Compound this compound (FDB015547) - FooDB [foodb.ca]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. adipogen.com [adipogen.com]

- 8. realgenelabs.com [realgenelabs.com]

- 9. invivochem.net [invivochem.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. youtube.com [youtube.com]

- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharmacokinetics and concentration-effect relationships of intervenous and oral clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Coumarins of Cnidium monnieri: Addressing the Question of Cnidicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidium monnieri (L.) Cusson, a plant long utilized in traditional medicine, is a well-established source of bioactive coumarins. This technical guide provides an in-depth exploration of the coumarin profile of C. monnieri, with a special address to the reported natural occurrence of Cnidicin. Contrary to some postulations, a thorough review of current scientific literature indicates that while C. monnieri is rich in a diverse array of furanocoumarins, this compound is not a reported natural constituent of this species. Its presence is well-documented in other botanical sources, such as Angelica koreana. This guide, therefore, pivots to a comprehensive analysis of the significant, structurally related coumarins that are definitively isolated from C. monnieri, including osthole, imperatorin, and bergapten. We will delve into their biosynthesis, detail robust protocols for their extraction, isolation, and quantification, and discuss their validated pharmacological activities. This serves as a resource for researchers aiming to accurately investigate the phytochemical landscape of Cnidium monnieri and harness its therapeutic potential.

Introduction: The Coumarin Profile of Cnidium monnieri

Cnidium monnieri (L.) Cusson, of the family Apiaceae, is an annual herb with a long history of use in traditional Chinese medicine, where its fruits are known as "Shechuangzi".[1][2] The plant is recognized for a wide range of therapeutic properties, including anti-inflammatory, anti-osteoporotic, and antipruritic effects.[3][4] These biological activities are largely attributed to its rich phytochemical composition, particularly a class of secondary metabolites known as coumarins.[4][5]

To date, over 350 compounds have been isolated from C. monnieri, with coumarins being one of the most significant categories.[4] However, it is crucial to address a point of potential confusion within the scientific community regarding the specific coumarin, this compound. While this compound is a known furanocoumarin with demonstrated anti-inflammatory and cytotoxic activities, its natural occurrence has been primarily documented in the roots of Angelica koreana.[6] An extensive review of the phytochemical literature on Cnidium monnieri does not support its presence in this plant.[6][7][8] Therefore, this guide will focus on the well-characterized and abundant coumarins that are the true bioactive markers of C. monnieri.

The primary coumarins of interest within C. monnieri include:

-

Osthole

-

Imperatorin

-

Bergapten

-

Xanthotoxin

-

Isopimpinellin

These compounds, particularly osthole, are often the subject of pharmacological studies and are used as standards for the quality control of C. monnieri products.[9]

Biosynthesis of Furanocoumarins in Cnidium monnieri

The coumarins found in Cnidium monnieri belong to the furanocoumarin subclass, which are derived from the phenylpropanoid pathway. Understanding this pathway is fundamental to comprehending the natural production of these compounds within the plant. The biosynthesis is a multi-step enzymatic process.

The general pathway begins with the amino acid phenylalanine and proceeds through the shikimate pathway to produce cinnamic acid. This is then hydroxylated to form p-coumaric acid, which undergoes further transformations to yield umbelliferone, a key intermediate in coumarin synthesis. From umbelliferone, two distinct branches lead to the formation of linear and angular furanocoumarins, both of which are found in C. monnieri.

Caption: Generalized biosynthetic pathway of linear and angular furanocoumarins.

Extraction and Isolation of Coumarins from Cnidium monnieri

The effective extraction and subsequent isolation of coumarins are critical preliminary steps for their study. The fruits of C. monnieri are the primary source for these compounds.

Extraction Protocols

Solvent extraction is the most common method for obtaining a crude extract rich in coumarins from the plant material.[5]

Protocol 1: Maceration with Ethanol

-

Preparation: Obtain dried fruits of Cnidium monnieri and grind them into a fine powder to increase the surface area for extraction.

-

Maceration: Submerge the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Incubation: Allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Protocol 2: Soxhlet Extraction

For a more exhaustive extraction, Soxhlet apparatus can be employed.

-

Preparation: Place the powdered C. monnieri fruits into a thimble.

-

Extraction: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distilling flask with a suitable solvent, such as ethanol or ethyl acetate.

-

Reflux: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid.

-

Siphoning: Once the liquid level in the chamber reaches the top of the siphon arm, it automatically empties back into the distillation flask, carrying the extracted compounds. This cycle is repeated multiple times.

-

Concentration: After several cycles (typically 6-8 hours), the resulting solution in the flask is concentrated using a rotary evaporator.

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. It has been successfully used to isolate multiple coumarins from C. monnieri in a single run.[8]

Protocol 3: Stepwise Elution HSCCC for Coumarin Separation

-

Solvent System Selection: A two-phase solvent system is crucial. A common system is composed of light petroleum-ethyl acetate-methanol-water. The ratios are adjusted in a stepwise manner to elute different coumarins based on their polarity. For example, starting with a 5:5:5:5 (v/v/v/v) ratio and progressing to 5:5:6:4 and 5:5:6.5:3.5.[8]

-

HSCCC Preparation: The HSCCC column is first filled with the stationary phase (typically the upper organic phase). The apparatus is then rotated at a specific speed (e.g., 900 rpm).

-

Sample Injection: The crude extract, dissolved in a small volume of the stationary phase, is injected into the column.

-

Elution: The mobile phase (typically the lower aqueous phase) is pumped through the column at a constant flow rate (e.g., 2.0 mL/min). The elution starts with the initial solvent ratio and is changed stepwise.

-

Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector (at 254 nm) and collected into fractions using a fraction collector.

-

Analysis: The collected fractions are analyzed by HPLC to identify the pure compounds. Fractions containing the same compound are pooled and concentrated.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the standard method for the simultaneous quantification of major coumarins in C. monnieri extracts.[9]

Protocol 4: HPLC-DAD Quantification of Coumarins

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 200 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1% acetic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitoring at 320 nm for optimal detection of the target coumarins.

-

-

Standard Preparation: Prepare stock solutions of pure osthole, imperatorin, bergapten, etc., in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Data Analysis: Identify the peaks of the coumarins in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by using the regression equation obtained from the calibration curve of each standard.

Table 1: Example HPLC Retention Times for Major Coumarins

| Compound | Retention Time (min) |

| Xanthotoxin | ~12.5 |

| Bergapten | ~14.0 |

| Isopimpinellin | ~15.5 |

| Imperatorin | ~21.0 |

| Osthole | ~25.0 |

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions.

Pharmacological Activities of Cnidium monnieri Coumarins

The coumarins isolated from C. monnieri exhibit a broad spectrum of biological activities, which substantiates the plant's traditional medicinal uses.

Table 2: Summary of Pharmacological Activities

| Coumarin | Pharmacological Activity | Key Findings |

| Osthole | Anti-osteoporotic, Neuroprotective, Anti-inflammatory, Pro-erectile | Stimulates the proliferation of osteoblast-like cells.[5] Shows protective effects on neuronal cells.[1] Mechanisms may be similar to sildenafil in penile tissue.[3] |

| Imperatorin | Anti-inflammatory, Antitumor | Inhibits the production of inflammatory mediators. Shows cytotoxic activity against various cancer cell lines. |

| Bergapten | Anti-inflammatory, Antiproliferative | Effective in treating skin diseases like psoriasis due to its photosensitizing properties. |

| Xanthotoxin | Antitumor, Photosensitizing | Used in combination with UV light (PUVA therapy) for skin disorders. Shows cytotoxic effects.[1] |

It is noteworthy that many of these activities, such as anti-inflammatory and cytotoxic effects, are also reported for this compound.[6] This suggests a common therapeutic potential among furanocoumarins, driven by their shared core chemical structure.

Caption: Workflow for the analysis of coumarins from Cnidium monnieri.

Conclusion

Cnidium monnieri is a valuable source of bioactive furanocoumarins with significant therapeutic potential. While the presence of this compound in this plant is not supported by current phytochemical evidence, a rich profile of other potent coumarins, including osthole, imperatorin, bergapten, xanthotoxin, and isopimpinellin, has been well-established. For researchers in natural product chemistry and drug development, it is imperative to rely on accurate phytochemical characterization. The protocols and data presented in this guide offer a framework for the rigorous extraction, isolation, quantification, and pharmacological evaluation of the true coumarin constituents of Cnidium monnieri. Further research into the synergistic effects of these co-occurring compounds may unveil new therapeutic avenues.

References

-

Yin, J., et al. (2018). Chromones and coumarins from the dried fructus of Cnidium monnieri. Fitoterapia, 125, 129-134. Retrieved from [Link]

-

Liu, R., et al. (2004). Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography. Journal of Chromatography A, 1057(1-2), 229-232. Retrieved from [Link]

-

Li, L., et al. (2009). Fingerprint analysis of the fruits of Cnidium monnieri extract by high-performance liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 725-731. Retrieved from [Link]

-

Wikipedia. (n.d.). Cnidium monnieri. Retrieved from [Link]

-

Zhang, Y., et al. (2018). New Coumarins and Anti-Inflammatory Constituents from the Fruits of Cnidium monnieri. Molecules, 23(10), 2547. Retrieved from [Link]

-

Tsai, C. H., et al. (2004). Coumarins from Cnidium monnieri (L.) and their proliferation stimulating activity on osteoblast-like UMR106 cells. Journal of Natural Products, 67(4), 719-721. Retrieved from [Link]

-

WebMD. (n.d.). Cnidium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Dien, P. H., et al. (2012). Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity. Natural Product Research, 26(22), 2107-2111. Retrieved from [Link]

-

Cao, H., et al. (2020). Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson. International Journal of Molecular Sciences, 21(3), 1006. Retrieved from [Link]

-

PubChem. (n.d.). Cnidium Monnieri Fruit. Retrieved from [Link]

-

Zhang, X., et al. (2017). Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties. American Journal of Chinese Medicine, 45(8), 1575-1603. Retrieved from [Link]

Sources

- 1. Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 4. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarins from Cnidium monnieri (L.) and their proliferation stimulating activity on osteoblast-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins from the fruits of Cnidium monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromones and coumarins from the dried fructus of Cnidium monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Coumarins from the Herb Cnidium monnieri and Chemically Modified Derivatives as Antifoulants against Balanus albicostatus and Bugula neritina Larvae - PMC [pmc.ncbi.nlm.nih.gov]

known biological activities of Cnidicin

An In-Depth Technical Guide to the Biological Activities of Cnidicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a coumarin originally isolated from the fruits of Cnidium monnieri (L.) Cuss., has emerged as a molecule of significant interest in pharmacological research.[1][2][3][4] Traditionally used in herbal medicine, this natural product is now being investigated for its multifaceted biological activities at the molecular level.[2][4][5] This guide synthesizes the current understanding of this compound's core biological functions, focusing on its anti-cancer and anti-inflammatory properties. We delve into the underlying molecular mechanisms, present relevant quantitative data, provide detailed experimental protocols for validation, and map the key signaling pathways modulated by this promising therapeutic agent.

Introduction to this compound

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is a prominent constituent of Cnidium monnieri, a plant used for centuries in Traditional Chinese Medicine to treat a variety of ailments, including skin conditions and inflammation.[2][4][5] Modern scientific inquiry has shifted focus towards elucidating the specific molecular targets of its active components. This compound has demonstrated a compelling profile of activities, notably in the realms of oncology and immunology, suggesting its potential as a lead compound for novel drug development.[6] This document serves as a technical exploration of these activities, grounded in preclinical evidence.

Anti-Cancer and Cytotoxic Activities

This compound exhibits significant cytotoxic effects against various human cancer cell lines, positioning it as a potential anti-neoplastic agent.[6] Its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that promote cancer cell survival and proliferation.[7]

Mechanism of Action: Modulation of Pro-Survival Signaling

The anti-cancer activity of this compound is strongly associated with its ability to suppress constitutively active signaling pathways that are critical for tumor progression.

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyperactivated in many cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis.[8][9] this compound has been shown to inhibit the activation of the STAT3 pathway.[7][10] This leads to the downregulation of STAT3-dependent target genes such as the anti-apoptotic protein Bcl-xL and the cell cycle regulator Cyclin D1.[7][10] Suppression of STAT3 signaling is a validated strategy for inducing apoptosis in tumor cells.[8]

-

Modulation of MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell growth and survival.[11] Aberrant activation of this pathway is a hallmark of many cancers. Evidence suggests that coumarins and other natural products can modulate this pathway, and this compound's activity may involve the reduction of ERK phosphorylation, thereby inhibiting downstream signaling that leads to proliferation.[7]

-

Induction of Apoptosis: By inhibiting pro-survival pathways like STAT3, this compound shifts the cellular balance towards apoptosis. This is often characterized by an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis.[7][12]

Visualization: this compound's Impact on Cancer Signaling Pathways

The following diagram illustrates the key signaling nodes targeted by this compound in cancer cells.

Caption: this compound inhibits cancer cell survival by targeting the JAK/STAT3 and MAPK signaling pathways.

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol details a standard method for evaluating the cytotoxic effects of this compound on a cancer cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., SGC-7901 gastric cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO). Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory and Anti-allergic Activities

This compound demonstrates potent anti-inflammatory and anti-allergic properties by modulating key inflammatory pathways and mediators.[6]

Mechanism of Action: Suppression of Inflammatory Cascades

-

Inhibition of NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[13][14] this compound has been shown to inhibit the NF-κB signaling pathway, thereby preventing the transcription of these inflammatory mediators.[6]

-

Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.[6] this compound has been shown to inhibit NO production in RAW 264.7 macrophage cells by suppressing the expression of iNOS, an effect likely mediated through its inhibition of the NF-κB pathway.[6]

-

Inhibition of Mast Cell Degranulation: In allergic responses, the degranulation of mast cells releases histamine and other inflammatory mediators. This compound has been demonstrated to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation, from RBL-2H3 cells, indicating its potential as an anti-allergic agent.[6]

Visualization: this compound's Role in the NF-κB Pathway

This diagram shows how this compound intervenes in the canonical NF-κB signaling cascade.

Caption: this compound exerts anti-inflammatory effects by inhibiting the IKK complex, preventing NF-κB activation.

Experimental Protocol: Nitric Oxide Production (Griess Assay)

This protocol measures the effect of this compound on NO production in macrophages.

Rationale: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 1 hour before stimulation.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement and Analysis: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only treated control.

Summary of Biological Activities

| Biological Activity | Key Molecular Target/Pathway | Cellular Effect | Model System | Reference |

| Anti-Cancer | STAT3 Signaling | Inhibition of phosphorylation, reduced expression of Bcl-xL, Cyclin D1 | Human Gastric Cancer Cells | [7][10] |

| MAPK/ERK Pathway | Inhibition of proliferation | Human Cancer Cell Lines | [6][7] | |

| Intrinsic Apoptosis Pathway | Induction of apoptosis | Human Cancer Cell Lines | [7] | |

| Anti-inflammatory | NF-κB Signaling | Inhibition of nuclear translocation, suppression of iNOS expression | RAW 264.7 Macrophages | [6] |

| Nitric Oxide Production | Decreased NO levels | RAW 264.7 Macrophages | [6] | |

| Anti-allergic | Mast Cell Degranulation | Inhibition of β-hexosaminidase release | RBL-2H3 Cells | [6] |

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent with demonstrated anti-cancer, anti-inflammatory, and anti-allergic activities.[6] While initial studies have provided valuable insights, further research is necessary to fully realize its clinical potential. Key areas for future investigation include:

-

In-depth Mechanistic Studies: A more detailed investigation into the specific molecular binding sites of this compound within the STAT3, NF-κB, and MAPK signaling pathways is required.[6]

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a much broader panel of cancer cell lines will help identify specific cancer types for targeted therapy.[6]

-

In Vivo Efficacy Studies: Evaluation of this compound's therapeutic efficacy in animal models of cancer and inflammatory diseases is a critical next step.[6]

-

Pharmacokinetics and Toxicology: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and overall toxicity profile of this compound is essential to determine its drug-likeness and safety for clinical translation.[6]

References

-

The Good Scents Company. cnidium monnieri fruit extract. [Link]

-

Wikipedia. Cnidium monnieri. [Link]

-

PubMed Central. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson. [Link]

-

PubMed. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties. [Link]

-

ResearchGate. Cnidium monnieri | Request PDF. [Link]

-

PubMed Central. Antitumor functions and mechanisms of nitidine chloride in human cancers. [Link]

-

PubMed. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer. [Link]

-

ResearchGate. Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors. [Link]

-

PubMed Central. STAT3 SIGNALING: Anticancer Strategies and Challenges. [Link]

-

PubMed Central. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways. [Link]

-

Frontiers. The function of natural compounds in important anticancer mechanisms. [Link]

-

PubMed Central. NF-κB signaling in inflammation. [Link]

-

MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]

Sources

- 1. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 5. cnidium monnieri fruit extract [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antitumor functions and mechanisms of nitidine chloride in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Cnidicin: A Furanocoumarin with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Department]

Abstract

Cnidicin, a naturally occurring furanocoumarin, has emerged as a compelling secondary metabolite with a diverse range of biological activities.[1] Primarily isolated from plants of the Apiaceae family, such as Angelica koreana and Cnidium monnieri, this compound has demonstrated significant anti-inflammatory, anti-allergic, and cytotoxic properties in preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, known mechanisms of action, and potential therapeutic applications. We will explore its modulatory effects on key signaling pathways, present standardized experimental protocols for its investigation, and offer a perspective on future research and drug development efforts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound: A Secondary Metabolite of Interest

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism.[4] Instead, these molecules often play a crucial role in defense mechanisms, interspecies signaling, and adaptation to environmental stressors.[4] this compound, a psoralen-type furanocoumarin, is a prime example of a secondary metabolite with significant pharmacological potential.[5][6]

Historically, plants containing this compound, such as Cnidium monnieri, have been used in traditional medicine for a variety of ailments, including skin conditions and as a reproductive aid.[2][7] Modern scientific investigation has begun to elucidate the molecular basis for these traditional uses, identifying this compound as a key bioactive constituent. Its unique chemical structure underpins its ability to interact with various biological targets, leading to a spectrum of pharmacological effects.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Name | 4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | [8] |

| Synonyms | Kinidilin, Knidicin | [8] |

| CAS Number | 14348-21-1 | [8] |

| Molecular Formula | C21H22O5 | [8] |

| Molecular Weight | 354.40 g/mol | [8] |

| Physical Description | Powder | [8] |

| Purity | >98% (Commercially available) | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [8] |

Known Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, anti-allergic, and anti-cancer effects being the most extensively studied.[1]

Anti-inflammatory and Anti-allergic Activities

This compound has demonstrated potent anti-inflammatory and anti-allergic properties.[1][9] A key mechanism is the inhibition of mast cell degranulation, a critical event in allergic and inflammatory responses.[1][9] this compound has been shown to inhibit the release of β-hexosaminidase, a marker for mast cell degranulation, in RBL-2H3 cells.[1][9]

Furthermore, this compound effectively reduces the production of nitric oxide (NO), a key signaling molecule in inflammation.[1][10] In RAW 264.7 macrophage cells, this compound has been observed to inhibit NO production by suppressing the expression of inducible nitric oxide synthase (iNOS).[1][9] The IC50 value for NO generation inhibition in RAW 264.7 cells has been reported to be 7.5 µM.[9]

Anti-cancer Potential

This compound has shown significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anti-cancer agent.[1][9] It has demonstrated inhibitory effects on the proliferation of cell lines including A549 (non-small cell lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer).[9] While comprehensive IC50 values across a wide range of cancer cells are still being investigated, the existing data suggests a broad spectrum of anti-proliferative activity.[1]

The underlying mechanisms of its anti-cancer activity are believed to involve the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.[1]

Modulation of Cellular Signaling Pathways

The therapeutic effects of this compound are thought to be mediated through its interaction with key cellular signaling pathways, primarily the NF-κB and MAPK pathways.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response, immune function, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound is hypothesized to exert its anti-inflammatory and anti-cancer effects, at least in part, by inhibiting the NF-κB signaling cascade.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. This compound may modulate the MAPK pathway to exert its anti-proliferative effects.

Caption: Potential modulation of the MAPK signaling pathway by this compound.[5]

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are detailed, step-by-step methodologies for key in vitro assays.

Extraction and Isolation of this compound

This protocol provides a general framework for the extraction and isolation of this compound from plant material, such as the roots of Angelica dahurica.[9]

Materials:

-

Dried and powdered root of Angelica dahurica

-

n-Hexane

-

High-Speed Counter-Current Chromatography (HSCCC) system[11]

-

HPLC system for purity analysis[11]

-

NMR spectrometer for structural identification[11]

Procedure:

-

Extraction: Macerate the powdered plant material with n-hexane at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the hexane extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using techniques like column chromatography to enrich the furanocoumarin fraction.

-

Purification by HSCCC: Employ a suitable two-phase solvent system for the separation of this compound using HSCCC.[11] The selection of the solvent system is critical and may require optimization.

-

Purity Assessment: Analyze the purity of the isolated this compound using HPLC.[11]

-

Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods such as 1H NMR.[11]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of this compound's effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][9]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample.

-

Incubate for 10 minutes at room temperature.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The IC50 value, the concentration of this compound that inhibits NO production by 50%, can then be determined.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-15)

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a wavelength of 570 nm.[1]

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[1]

Future Directions and Drug Development Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on several key areas:

-

In-depth Mechanistic Studies: A more detailed elucidation of the specific molecular targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways is crucial.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to validate the therapeutic efficacy and establish the safety profile of this compound in animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: SAR studies can guide the synthesis of more potent and selective analogs of this compound, potentially leading to the development of next-generation anti-inflammatory and anti-cancer drugs.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its translation into a clinical candidate.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could open new avenues for combination therapies with enhanced efficacy and reduced toxicity.

Conclusion

This compound, a furanocoumarin derived from traditional medicinal plants, has demonstrated a compelling profile of anti-inflammatory, anti-allergic, and cytotoxic activities in preclinical research.[1] Its ability to modulate key signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel therapeutics.[1][5] This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, biological activities, and experimental protocols for its investigation. Further rigorous research is warranted to fully unlock the therapeutic potential of this promising secondary metabolite.

References

- This compound: A Potential Therapeutic Agent - A Technical Guide - Benchchem. (n.d.).

- This compound datasheet - BioCrick. (n.d.).

- This compound (Standard) | 14348-21-1 - Benchchem. (n.d.).

- Showing Compound this compound (FDB015547) - FooDB. (2010).

- This compound|CAS 14348-21-1 - DC Chemicals. (n.d.).

- This compound | CAS:14348-21-1 | Manufacturer ChemFaces. (n.d.).

- Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography - PubMed. (2004).

- Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PubMed Central. (n.d.).

- Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed. (n.d.).

- Cnidium monnieri - Wikipedia. (n.d.).

- Secondary Metabolites of Plants - PMC - NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Showing Compound this compound (FDB015547) - FooDB [foodb.ca]

- 7. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 8. biocrick.com [biocrick.com]

- 9. This compound | CAS:14348-21-1 | Manufacturer ChemFaces [chemfaces.com]

- 10. This compound|CAS 14348-21-1|DC Chemicals [dcchemicals.com]

- 11. Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Preliminary Anti-inflammatory Effects of Cnidicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation underpins a multitude of chronic diseases. The quest for novel anti-inflammatory agents has led to a resurgence of interest in natural products. Cnidicin, a coumarin compound, has emerged as a molecule of interest, with preliminary studies suggesting significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, delving into its putative mechanisms of action, summarizing key in vitro findings, and outlining the experimental methodologies crucial for its further investigation. While direct research on this compound is in its early stages, this guide synthesizes the available data and draws parallels with other bioactive compounds isolated from Cnidium species to present a holistic view for the scientific community.

Introduction: The Inflammatory Cascade and the Promise of Natural Products

Inflammation is a complex and tightly regulated process essential for host defense against pathogens and tissue injury. The inflammatory cascade involves a symphony of cellular and molecular events, including the activation of immune cells and the production of a vast array of inflammatory mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce secondary inflammatory mediators.[1][2][3]

Chronic, unresolved inflammation is a hallmark of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, necessitating the search for safer and more targeted therapeutic strategies.[3] Natural products, with their vast structural diversity, have historically been a rich source of new drugs and drug leads. This compound, a coumarin isolated from plants of the Cnidium genus, represents a promising candidate in this arena.

Molecular Mechanisms of this compound's Anti-inflammatory Action: A Preliminary Exploration

While dedicated mechanistic studies on this compound are still emerging, preliminary evidence and research on related compounds from Cnidium officinale suggest that its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways that govern the inflammatory response. One study has shown that this compound, a coumarin, can inhibit the generation of nitric oxide (NO) in RAW 264.7 macrophage cells.[5] The inhibition of NO production is a crucial indicator of anti-inflammatory activity, as excessive NO, generated by iNOS, is a potent pro-inflammatory mediator.[6][7][8]

Targeting the Master Regulator: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[11] This frees NF-κB to translocate to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[9][11] While direct evidence for this compound's effect on NF-κB is pending, many natural compounds with anti-inflammatory properties exert their effects by inhibiting this critical pathway.[10][11]

Investigating the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are integral to inflammation and immunity. [12][13][14]Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. [15][16]Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. [12][13]Whether this compound interacts with this pathway is currently unknown and presents an exciting avenue for research.

In Vitro Evidence of Anti-inflammatory Effects

The primary in vitro evidence for this compound's anti-inflammatory activity comes from its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [5]Macrophages are key players in the inflammatory response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to study inflammation in vitro. [17] Studies on the rhizome of Cnidium officinale, from which this compound can be isolated, have shown that its extracts and other constituent compounds can significantly suppress NO production and reduce the expression of iNOS and COX-2 proteins in a concentration-dependent manner. [6]For instance, senkyunolide A, another compound from Cnidium officinale, has been shown to decrease the levels of iNOS protein and mRNA, as well as the mRNA levels of pro-inflammatory cytokines like TNF-α. [7][8]These findings provide a strong rationale for investigating whether this compound shares these broader anti-inflammatory activities.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Compounds from Cnidium Species

| Compound/Extract | Cell Line | Inflammatory Stimulus | Key Findings | Reference(s) |

| This compound | RAW 264.7 | LPS | Inhibition of nitric oxide (NO) generation. | [5] |

| Cnidium officinale extract | RAW 264.7 | LPS | Inhibition of NO production; reduction of iNOS and COX-2 protein expression. | [6] |

| Senkyunolide A | Rat Hepatocytes | IL-1β | Suppression of NO production; decreased iNOS protein and mRNA levels; decreased TNF-α mRNA levels. | [7][8] |

Experimental Protocols for Assessing Anti-inflammatory Effects

To further elucidate the anti-inflammatory profile of this compound, a series of well-established in vitro and in vivo experimental models are necessary.